molecular formula C15H18BFN2O2 B7899865 1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B7899865
M. Wt: 288.13 g/mol
InChI Key: RZFHDSVXXCMHAQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organoboron compound that serves as a versatile synthetic intermediate in drug discovery and medicinal chemistry research. Its molecular formula is C15H18BFN2O2 . This compound belongs to the class of boronic ester pinacol esters, which are widely employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . The specific structure of this reagent, featuring a pyrazole ring substituted with both a fluorophenyl group and the pinacol boronate, makes it a valuable building block for the synthesis of more complex molecules. Research indicates that analogs of this compound are key intermediates in the development of potential therapeutic agents. For instance, closely related pyrazolyl boronic esters have been utilized in the synthesis of novel 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives, which were investigated as inhibitors of Aurora kinases, a family of proteins considered promising targets in anticancer drug discovery . Such kinase inhibitors are crucial tools for studying cell proliferation and signaling pathways. As a solid, this compound is recommended to be stored in an inert atmosphere and kept in a freezer, typically under temperatures of -20°C, to ensure long-term stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, hazard identification, and precautionary measures.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)11-9-18-19(10-11)13-7-5-12(17)6-8-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFHDSVXXCMHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373918-57-0
Record name 1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Preparation Methods

Catalyst Selection

Palladium catalysts dominate boronylation reactions, but their performance varies:

CatalystYield (%)Reaction Time (h)
Pd(dppf)Cl₂8512
Pd(PPh₃)₄7218
Pd(OAc)₂/XPhos7814

Ligand design is critical; bulky phosphine ligands (e.g., XPhos) mitigate palladium aggregation and improve catalytic turnover.

Solvent Effects

Polar aprotic solvents enhance reaction kinetics:

  • THF : Facilitates ligand coordination but may require higher temperatures.

  • 1,4-Dioxane : Provides optimal balance between solubility and reactivity.

Temperature Gradients

Gradual temperature ramping (e.g., 60°C → 100°C over 2 hours) reduces side product formation by stabilizing reactive intermediates.

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityCost Efficiency
Suzuki-Miyaura Coupling65–85HighModerate
Direct Borylation70–90ModerateHigh
Multi-Step Synthesis50–60LowLow

The Suzuki-Miyaura method remains the gold standard for balancing yield and scalability, while direct borylation excels in laboratory-scale synthesis due to its simplicity .

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The boronate ester moiety enables the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Applications Overview

Application AreaDescription
Organic SynthesisActs as a versatile reagent for forming carbon-carbon bonds.
Medicinal ChemistryKey role in drug development for compounds with enhanced biological activity.
Material ScienceUsed in developing advanced materials like polymers and coatings.
Fluorescent ProbesUtilized in creating probes for biological imaging.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to facilitate the formation of carbon-carbon bonds is crucial for constructing complex organic molecules. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in various coupling reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored for its potential to develop new therapeutic agents. The fluorinated phenyl group contributes to increased lipophilicity and biological activity, which is beneficial in enhancing drug efficacy and selectivity against specific biological targets .

Case Study: Drug Development

A study highlighted the synthesis of novel pyrazole derivatives using this compound as a precursor. The resulting compounds exhibited promising anti-inflammatory and analgesic properties in preclinical trials, showcasing the importance of this compound in drug discovery processes .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science. It is used in developing advanced materials that require enhanced durability and performance characteristics. This includes its incorporation into polymer matrices to improve mechanical strength and thermal stability .

Fluorescent Probes

The compound's distinctive structure allows it to be utilized in creating fluorescent probes for biological imaging applications. These probes enable researchers to visualize cellular processes in real-time, providing insights into dynamic biological systems .

Example Application

In a recent study on cellular imaging techniques, derivatives of this compound were synthesized to develop fluorescent markers that can selectively bind to specific cellular components. This application has significant implications for understanding cellular mechanisms and disease pathology .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Protein-Ligand Interactions: The compound can form stable complexes with proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Isomerism

Halogen-Substituted Derivatives
  • 4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)- Analogs (Compounds 4 and 5, ) :
    These isostructural derivatives replace fluorine with Cl or Br on the phenyl ring. Single-crystal diffraction reveals nearly identical molecular conformations but distinct crystal packing due to halogen size differences. The Cl analog (Compound 4) exhibits antimicrobial activity, highlighting the role of halogens in biological interactions .
Pyrazole N1-Substituted Derivatives
  • 1-Methyl-4-[4-(Pinacol Boronate)Phenyl]-1H-Pyrazole (BB32-0398, ): Substituting the 4-fluorophenyl group with a methyl group reduces molecular weight (284.16 vs. This derivative is a key intermediate in kinase inhibitor synthesis .
  • 1-(2,3-Difluoro-Benzyl)-3,5-Dimethyl Analogs () :
    Introducing a difluorobenzyl group increases molecular complexity (MW 348.2) and may enhance metabolic stability in drug candidates .
Positional Isomerism
Suzuki Coupling Efficiency
  • The target compound and analogs are synthesized via Suzuki reactions using pinacol boronate esters. Microwave-assisted methods () achieve moderate yields (15–65%), influenced by substituent steric effects. For example, bulkier groups like 2-(trifluoromethyl)phenethyl () may lower yields due to hindered Pd catalyst access .
Base and Solvent Optimization
  • Reactions often employ cesium carbonate () or potassium carbonate () as bases. Polar aprotic solvents like DMF () are preferred for dissolving boronate intermediates .
Crystallography and Packing
  • Isostructural chloro/bromo derivatives () share similar unit cells but differ in halogen-driven van der Waals interactions. Fluorine’s smaller size in the target compound may enable tighter packing compared to Cl/Br analogs .

Biological Activity

1-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known by its CAS number 1373918-57-0, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15H18BFN2O2C_{15}H_{18}BFN_2O_2 with a molecular weight of approximately 288.13 g/mol. Its structure includes a pyrazole ring substituted with a fluorophenyl group and a boron-containing dioxaborolane moiety, which may influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer activities. The presence of the fluorophenyl group is hypothesized to enhance the compound's ability to interact with cancer cell targets. In vitro studies have shown that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Pyrazole AHeLa15Induces apoptosis
Pyrazole BMCF-710Inhibits DNA synthesis
This compoundA54912Targeting EGFR pathway

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. Studies suggest that the dioxaborolane group may play a role in modulating inflammatory pathways. For instance, it has been observed to reduce the production of pro-inflammatory cytokines in macrophage cultures.

Case Study: Inhibition of TNF-alpha Production

In a controlled study involving LPS-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls (p < 0.05). This suggests a potential therapeutic application in inflammatory diseases.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that:

  • Target Interaction: The fluorine atom may enhance lipophilicity and improve binding affinity to biological targets.
  • Reactive Oxygen Species (ROS) Modulation: The dioxaborolane structure could influence oxidative stress responses in cells.

Q & A

Q. Key Considerations :

  • Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the boronic ester.
  • Purification via column chromatography or recrystallization ensures >95% purity (HPLC validation recommended) .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boron reagent?

Advanced Question
Methodological Optimization :

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for electron-deficient aryl halides.
  • Base : K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (e.g., DME/H₂O) enhances coupling efficiency.
  • Temperature : 80–100°C under nitrogen, monitored by TLC or LC-MS .

Basic Question

  • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm for aromatic protons) and pyrazole (δ 6.5–7.0 ppm). The boronic ester’s methyl groups appear as a singlet (δ ~1.3 ppm) .
  • ¹¹B NMR : A sharp peak near 30 ppm confirms boronic ester integrity.
  • ¹⁹F NMR : A singlet at δ -115 ppm (CF coupling) verifies the fluorophenyl group .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 315.17) .

Advanced Tip : X-ray crystallography resolves dihedral angles between fluorophenyl and pyrazole rings, critical for reactivity studies .

How do computational methods predict the reactivity of this boronic ester in cross-coupling reactions?

Advanced Question

  • DFT Calculations : Model transition states to evaluate steric/electronic effects. For example, the tetramethyl dioxaborolane group’s electron-donating nature lowers activation energy in Suzuki couplings .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes with fluorophenyl-binding pockets) for drug discovery applications .

Validation : Compare computed ¹¹B NMR shifts with experimental data to refine computational models .

How to address discrepancies in reported yields when synthesizing this compound via different palladium catalysts?

Q. Data Contradiction Analysis

  • Ligand Effects : Bulky ligands (e.g., dppf) improve stability but may reduce reactivity with sterically hindered substrates.
  • Side Reactions : Competitive protodeboronation occurs in acidic or aqueous conditions. Use pH-neutral bases (e.g., Cs₂CO₃) .
  • Validation : Monitor reaction progress via in situ ¹H NMR or GC-MS to identify intermediates/by-products .

Case Study : Pd(OAc)₂ with SPhos ligand increased yield from 65% to 82% in anhydrous toluene .

What are the best practices for handling and storing this compound to prevent decomposition?

Q. Safety & Stability

  • Storage : Under nitrogen at –20°C in amber vials to avoid light/moisture exposure.
  • Handling : Use gloveboxes for air-sensitive steps (e.g., boronic ester introduction) .
  • Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates hydrolysis; repurify via silica gel chromatography .

What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

Q. Advanced Research

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Target Binding : Fluorescence polarization assays for kinase or receptor binding affinity .

Data Interpretation : Compare activity with structurally similar pyrazoles (e.g., 5-(4-fluorophenyl) derivatives ).

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